molecular formula C8H11ClN4 B062240 2-Chloro-4-(piperazin-1-yl)pyrimidine CAS No. 174728-03-1

2-Chloro-4-(piperazin-1-yl)pyrimidine

Cat. No.: B062240
CAS No.: 174728-03-1
M. Wt: 198.65 g/mol
InChI Key: SFYYCOYORWAGQC-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Core Structures in Contemporary Drug Discovery and Development

The fields of medicinal chemistry and drug development are profoundly influenced by the strategic use of heterocyclic compounds. Among these, the pyrimidine and piperazine rings stand out as privileged structures, forming the backbone of numerous therapeutic agents. researchgate.net

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.net This inherent biological relevance has inspired chemists to explore its potential in pharmacology. Pyrimidine derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. mdpi.comnih.gov The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. mdpi.com

Similarly, piperazine, a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions, is a crucial scaffold in drug design. ontosight.airesearchgate.net The piperazine moiety is a common feature in many approved drugs, where it often serves as a linker or a key pharmacophoric element. researchgate.net Its inclusion in a molecule can improve physicochemical properties such as solubility and basicity, which in turn can enhance pharmacokinetic profiles, including absorption and bioavailability. researchgate.net The piperazine ring is integral to drugs with diverse applications, including antipsychotic, antihistaminic, and anti-anginal activities. ontosight.ai

The combination of these two potent heterocyclic systems into a single molecular framework has proven to be a highly successful strategy in drug discovery. researchgate.net The resulting pyrimidine-piperazine hybrids often exhibit enhanced or novel biological activities, as the two moieties can interact with biological targets in a synergistic manner. researchgate.net

Positioning of 2-Chloro-4-(piperazin-1-yl)pyrimidine as a Key Synthetic Intermediate and Pharmacophore

This compound emerges not as an end-product therapeutic agent itself, but as a critical intermediate—a molecular scaffold upon which more complex and targeted drugs are built. Its value lies in the specific arrangement of its functional groups.

The compound features a pyrimidine ring, which acts as the core pharmacophore, and a piperazine ring, which can be further functionalized. Crucially, the chlorine atom at the 2-position of the pyrimidine ring is a key reactive site. As a good leaving group, the chloro-substituent facilitates nucleophilic substitution reactions. This allows medicinal chemists to readily introduce a wide variety of other chemical groups at this position, creating a library of derivative compounds for biological screening. nih.gov The synthesis of numerous pharmacologically active analogues begins with a chloro-pyrimidine precursor that is reacted with a piperazine-containing molecule or other suitable nucleophiles. nih.govnih.gov

For instance, research into novel inhibitors of the Chikungunya virus (CHIKV) has utilized this synthetic strategy. nih.gov In these studies, a substituted pyrimidine is first reacted with a protected piperazine, followed by deprotection and subsequent reaction with a benzenesulfonyl chloride to yield the final active compounds. nih.gov This multi-step synthesis highlights the role of the chloro-pyrimidine core as the foundational starting point.

The pyrimidine-piperazine core of the molecule also functions as a pharmacophore, the essential part of a molecule's structure responsible for its biological activity. Structure-activity relationship (SAR) studies on derivatives have demonstrated that the core structure is vital for potent antiviral activity, while modifications on the piperazine ring and other parts of the pyrimidine ring modulate this activity and the compound's safety profile. nih.gov

Historical Trajectories and Evolving Research Paradigms for Pyrimidine-Piperazine Hybrid Compounds

The scientific journey of pyrimidine-piperazine hybrids reflects the broader evolution of drug discovery. Early research into pyrimidines and piperazines focused on their individual properties, leading to the discovery of first-generation drugs in the mid-20th century, such as early antihistamines and antipsychotics. researchgate.net

The paradigm began to shift with a growing understanding of molecular biology and drug-receptor interactions. Researchers recognized that combining known pharmacophores could lead to compounds with improved efficacy, better selectivity, and novel mechanisms of action. This "hybridization" strategy proved exceptionally fruitful for the pyrimidine-piperazine scaffold. researchgate.net

A landmark achievement in this area is Imatinib , a revolutionary cancer therapeutic that functions as a tyrosine kinase inhibitor. Its structure prominently features a pyrimidine ring linked to a piperazine moiety. Other notable examples of marketed drugs containing the pyrimidine-piperazine hybrid structure include the anxiolytic drug Buspirone and Sildenafil , used to treat erectile dysfunction. researchgate.net The success of these compounds solidified the pyrimidine-piperazine framework as a validated and highly valuable scaffold in modern medicinal chemistry.

Current research continues to build on this foundation, exploring pyrimidine-piperazine derivatives for a continuously expanding range of therapeutic targets. Advanced research now focuses on designing these hybrids to inhibit specific biological targets like viral enzymes, protein kinases, and G-protein coupled receptors, moving from broad-spectrum activity to highly selective and potent therapeutic agents. nih.govresearchgate.net

Research Findings: Data Tables

The following tables present representative data from research on pyrimidine-piperazine derivatives, illustrating the type of information generated during the drug discovery process.

Table 1: Antiviral Activity of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues Against Chikungunya Virus (CHIKV)

This table showcases the results from a study aimed at optimizing a lead compound for anti-CHIKV activity. It includes the half-maximal effective concentration (EC₅₀), the half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which is a measure of the compound's therapeutic window.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 8.6812214.2
6a 3.95>260>61
8a 6.7666.49.83
8b 15.918.61.17
Data sourced from a study on novel inhibitors of the Chikungunya virus. nih.gov

Table 2: Characterization Data for a Synthesized Thieno[2,3-b]pyridine-2-carboxamide Derivative

This table provides an example of the analytical data collected to confirm the structure and purity of a newly synthesized compound related to the broader class of heterocyclic molecules.

PropertyData
Compound Name 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide
Appearance Orange powder
Yield 77%
Melting Point 226–228 °C
IR (cm⁻¹) 3425, 3253 (NH₂), 1671 (CO), 1645 (CO)
¹H NMR (DMSO) δ 2.26 (s, 3H, CH₃), 4.81 (s, 2H, OCH₂), 6.86 (s, 2H, NH₂), 7.12–8.25 (m, 19H, ArH, pyridine-5-H), 10.19 (s, 1H, NH)
MS: m/z (%) 569 (M⁺)
Data sourced from a study on novel heterocyclic precursors. nih.gov

Table 3: Monoamine Oxidase A (MAO-A) Inhibitory Activity of 1-(2-Pyrimidin-2-yl)piperazine Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values for novel compounds designed as potential antidepressants, which work by inhibiting the MAO-A enzyme.

CompoundMAO-A IC₅₀ (µM)
2j 23.10
2m 24.14
Data sourced from a study on selective MAO-A inhibitors. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYYCOYORWAGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391878
Record name 2-Chloro-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174728-03-1
Record name 2-Chloro-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations

Optimization of Established Synthetic Routes for 2-Chloro-4-(piperazin-1-yl)pyrimidine and its Analogues

The most established and widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperazine (B1678402). The optimization of this reaction is crucial for maximizing yield, minimizing byproducts, and ensuring cost-effectiveness in industrial applications. Key parameters that have been extensively studied include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine is a critical aspect, with substitution generally favoring the more reactive C4 position over the C2 position. This preference is attributed to the greater electron deficiency at the C4 position. However, the formation of the undesired C2-substituted isomer and disubstituted byproducts can occur, necessitating careful control of reaction conditions.

Studies have shown that the choice of solvent and base plays a significant role in the outcome of the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed to facilitate the SNAr reaction. The selection of the base is also critical, with inorganic bases like potassium carbonate (K2CO3) and organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) being frequently used.

EntrySolventBaseTemperature (°C)Time (h)Yield (%) of 4-substituted productReference
1AcetonitrileK2CO380685 escholarship.org
2DMFTEA100490 rsc.org
3n-ButanolDIPEA120892
4WaterK2CO360-65188 nih.gov
5EthanolKOHReflux12High (not specified) rsc.org

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Analogs. This table illustrates the influence of different solvents, bases, and temperatures on the yield of the desired C4-substituted product.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of this compound and its derivatives. nih.govnih.gov This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For instance, reactions that typically require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. nih.gov

Exploration of Novel Synthetic Pathways and Strategic Retrosynthesis for Pyrimidine-Piperazine Architectures

While the direct SNAr approach is prevalent, researchers are continuously exploring novel synthetic pathways to access pyrimidine-piperazine architectures with greater efficiency and structural diversity. These approaches often involve multi-step sequences that allow for the introduction of various substituents on both the pyrimidine (B1678525) and piperazine rings.

One innovative approach involves a multi-component reaction strategy. For example, a one-pot synthesis of novel dihydropyrimidinone derivatives containing a piperazine moiety has been developed, showcasing the potential of convergent synthesis to rapidly build molecular complexity.

Retrosynthetic analysis is a powerful tool for devising new synthetic routes to complex target molecules containing the pyrimidine-piperazine scaffold, such as kinase inhibitors. A typical retrosynthetic disconnection would involve breaking the C-N bond between the pyrimidine and piperazine rings, leading back to a suitably functionalized pyrimidine and piperazine. A more advanced retrosynthetic strategy might involve the disconnection of the pyrimidine ring itself, allowing for its construction from acyclic precursors in the later stages of the synthesis. This approach offers greater flexibility for introducing a wider range of substituents.

For instance, the synthesis of a complex kinase inhibitor containing a 2-amino-4-(piperazin-1-yl)pyrimidine core could be retrosynthetically disconnected at the pyrimidine-piperazine C-N bond. This would lead to 2-amino-4-chloropyrimidine and the desired piperazine fragment as the key synthons. The 2-amino-4-chloropyrimidine itself can be derived from more readily available starting materials like uracil (B121893) or cytosine derivatives.

Catalytic Approaches and Stereoselective Syntheses of Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the selective formation of the C-N bond between the pyrimidine and piperazine moieties. These methods can often be performed under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.

Copper-catalyzed amination reactions have also emerged as a viable alternative for the synthesis of N-aryl and N-heteroaryl piperazines. These methods can be particularly useful for the coupling of less reactive aryl chlorides with piperazine. Rhodium-catalyzed C-H activation is another advanced strategy that is being explored for the direct functionalization of the pyrimidine ring, offering new avenues for the synthesis of novel derivatives.

The development of stereoselective syntheses to access chiral derivatives of this compound is of paramount importance, as the stereochemistry of a molecule often plays a critical role in its biological activity. The synthesis of enantiomerically pure piperazine-containing compounds is a significant area of research.

One strategy involves the use of chiral piperazine synthons, which can be prepared through various asymmetric synthetic methods, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemates. These chiral piperazines can then be coupled with 2,4-dichloropyrimidine to yield the desired enantiomerically pure final products.

Catalyst/MethodChiral Substrate/AuxiliaryProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Palladium-catalyzed Asymmetric Allylic AlkylationProchiral piperazinoneChiral piperazin-2-onesup to 99% ee rsc.org
Iridium-catalyzed HydrogenationSubstituted pyrazinesChiral piperazinesup to 96% ee nih.gov
Chiral Auxiliary(S)-1-phenylethylamineChiral piperazines>98% de
Asymmetric LithiationN-Boc-piperazine with (-)-sparteineEnantioenriched functionalized piperazinesup to 98% ee mdpi.com

Table 2: Examples of Asymmetric Syntheses of Chiral Piperazine Derivatives. This table highlights various catalytic and stoichiometric asymmetric methods for the synthesis of chiral piperazine precursors.

Detailed Mechanistic Elucidation of Key Chemical Transformations

The key chemical transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism of this reaction on dichloropyrimidines has been the subject of detailed investigation. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex as a high-energy intermediate.

In the first step, the nucleophile (piperazine) attacks the electron-deficient C4 position of the 2,4-dichloropyrimidine ring, leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring and the electron-withdrawing nitrogen atoms. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

The regioselectivity of the reaction, with the preferential attack at the C4 position, can be explained by considering the relative stability of the possible Meisenheimer intermediates. The intermediate formed by attack at C4 is generally more stable than the one formed by attack at C2 due to the greater ability of the para nitrogen atom to stabilize the negative charge through resonance.

However, the regioselectivity of SNAr reactions on substituted dichloropyrimidines can be influenced by the electronic and steric effects of the substituents on the pyrimidine ring. For example, the presence of an electron-donating group at the C6 position can alter the electron distribution in the ring and may lead to a decrease in the C4 selectivity or even a reversal to C2 selectivity.

Computational studies, using density functional theory (DFT), have been employed to model the reaction pathway and to calculate the activation energies for the formation of the different isomers. These studies have provided valuable insights into the factors that govern the regioselectivity of these reactions.

Application of Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize the environmental impact of chemical processes. In the context of the production of this compound, several green chemistry approaches have been explored.

One key area of focus is the use of greener solvents. Traditional SNAr reactions often employ polar aprotic solvents like DMF and DMSO, which have environmental and health concerns. Researchers are investigating the use of more benign alternatives such as water, ethanol, and polyethylene glycol (PEG) as reaction media. nih.gov Reactions in water are particularly attractive due to its low cost, non-toxicity, and non-flammability.

The development of catalyst-free and solvent-free reaction conditions is another important goal of green chemistry. Microwave-assisted synthesis under solvent-free conditions has been shown to be a highly efficient and environmentally friendly method for the synthesis of pyrimidine derivatives. nih.gov This approach eliminates the need for large quantities of solvents, reduces energy consumption, and often leads to simpler work-up procedures.

The use of flow chemistry is also gaining traction as a green and efficient technology for the synthesis of pyrimidines. acs.org Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high temperature and pressure in a controlled manner. This can lead to higher yields, shorter reaction times, and reduced waste generation.

Green Chemistry ApproachKey FeaturesAdvantagesReference
Use of Green SolventsWater, Ethanol, PEGReduced toxicity, lower environmental impact, improved safety nih.gov
Microwave-Assisted SynthesisSolvent-free or reduced solvent conditions, rapid heatingShorter reaction times, higher yields, energy efficiency nih.govnih.gov
Flow ChemistryContinuous processing, precise control of reaction parametersEnhanced safety, improved efficiency, scalability acs.org
Multi-component ReactionsOne-pot synthesis, convergent approachAtom economy, reduced waste, operational simplicity nih.gov

Table 3: Application of Green Chemistry Principles in Pyrimidine Synthesis. This table summarizes various green chemistry approaches that can be applied to the synthesis of this compound and its analogs.

By integrating these green chemistry principles into the synthesis of this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Chemical Derivatization, Library Synthesis, and Structure Activity Relationship Sar Studies

Rational Design and Combinatorial Synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine Derivatives

The rational design of derivatives based on the this compound core leverages established synthetic methodologies to systematically modify its structure. Combinatorial chemistry, in both solid and solution phases, has been instrumental in generating large libraries of these compounds, facilitating the rapid exploration of chemical space and the identification of structure-activity relationships (SAR). nih.govcapes.gov.brmdpi.com

The pyrimidine (B1678525) ring offers multiple sites for modification to modulate pharmacological activity. The chlorine atom at the C-2 position is the most common site for derivatization due to its reactivity towards nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the introduction of a diverse range of substituents, including various amines, alcohols, and thiols.

For instance, in the development of dual inhibitors of cholinesterase and Aβ-aggregation for Alzheimer's disease, the C-2 chlorine was displaced by various cyclic amines like pyrrolidine, morpholine, and 1-methylpiperazine. nih.gov This strategic modification, combined with substitutions at the C-4 position, allowed for a thorough investigation of how steric and electronic properties at these positions influence inhibitory activity. nih.gov Similarly, in the synthesis of histone deacetylase (HDAC) inhibitors, the 2-position of a 5-chloro-4-((substituted phenyl)amino)pyrimidine core was functionalized by condensation with moieties like methyl 4-(piperazin-1-yl)benzoate. tandfonline.com

Beyond the C-2 position, modifications at the C-5 position of the pyrimidine ring have also been explored. Introducing small groups, such as a chloro or methoxy (B1213986) substituent, has been shown to be beneficial for the activity of certain inhibitors. tandfonline.com These modifications can influence the electronic nature of the ring and provide additional interaction points with the target protein. Synthetic strategies often start with polysubstituted pyrimidines, such as 2,4,5-trichloropyrimidine, allowing for sequential and regioselective substitution at different positions. tandfonline.commdpi.com

The piperazine (B1678402) moiety is a key component for diversification, primarily through its secondary amine (N-4 position). This position is readily functionalized via reactions such as N-alkylation, N-acylation, and reductive amination, allowing for the introduction of a vast array of substituents. nih.govresearchgate.net This diversification is crucial for modulating physicochemical properties like solubility and lipophilicity, as well as for exploring interactions with specific pockets of a biological target.

In the development of inhibitors for the inflammatory caspases, a series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with various aryl substituents on the piperazine ring. nih.gov This systematic variation led to the identification of potent, pan-selective inhibitors, with an ethylbenzene (B125841) derivative showing low nanomolar potency against caspases-1, -4, and -5. nih.gov

Similarly, in the quest for novel monoamine oxidase (MAO) inhibitors, the piperazine nitrogen of a 1-(2-pyrimidin-2-yl)piperazine core was used as an anchor point to attach various substituted piperazine-1-carbodithioate groups. nih.gov This strategy yielded compounds with selective MAO-A inhibitory activity. The flexibility of the piperazine ring and the ease of its functionalization make it a cornerstone in the design of libraries aimed at optimizing target engagement and pharmacokinetic properties. mdpi.complos.org

The table below illustrates how systematic modification of the piperazine moiety in a pyrimidine scaffold can influence biological activity, using representative examples of caspase inhibitors.

Compound ID Piperazine N-Substituent (R) Caspase-1 K_i (nM) Caspase-4 K_i_ (nM) Caspase-5 K_i_ (nM)
CK-1-41Ethylbenzene18 ± 215 ± 113 ± 1
Analog APhenyl57 ± 560 ± 745 ± 4
Analog B4-Fluorophenyl250 ± 20150 ± 1095 ± 8
Analog C2-Naphthyl110 ± 1075 ± 660 ± 5
Data sourced from studies on substituted 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidines. nih.gov

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create new molecules with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is frequently used as a central core or a linker to connect different pharmacophores.

For example, researchers have synthesized hybrid molecules by linking the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) moiety, a known antiprotozoal pharmacophore, with sulfonamides to create agents with potential dual activity. researchgate.net The piperazine unit often serves as a flexible linker connecting the two distinct pharmacophoric fragments. In another example, the pyrazolo[3,4-d]pyrimidine scaffold was linked to a piperazine ring bearing various aromatic moieties to design novel FLT3 inhibitors for cancer therapy. nih.gov

Bioisosteric replacement is another key strategy where a part of the molecule is replaced by another group with similar physical or chemical properties to improve pharmacological properties. For the piperazine moiety, rigid analogs like 2,5-diazabicyclo[2.2.1]heptane have been used to reduce conformational flexibility, which can sometimes lead to improved binding affinity. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Optimization

In a typical QSAR study, a dataset of pyrimidine-piperazine derivatives with known biological activities is used. nih.gov Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then employed to build a predictive model. nih.govmdpi.com

For instance, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. These maps can highlight, for example, where bulky groups are favored (steric field) or where electron-withdrawing groups would be beneficial (electrostatic field), providing direct guidance for synthesizing the next generation of compounds. nih.gov QSAR models have revealed that descriptors such as LUMO energy, molar refractivity, and solubility (LogS) can be significantly correlated to the inhibitory activity of piperazine derivatives. mdpi.com

Ligand Efficiency, Lipophilicity Index, and Pharmacophore Mapping in Lead Generation and Optimization

In the process of moving from a preliminary "hit" to a "lead" compound and subsequent optimization, several metrics and computational tools are employed to ensure the development of high-quality drug candidates.

Ligand Efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom. nih.govnih.gov It helps in selecting compounds that have a high binding affinity relative to their size, which is often a desirable trait in early-stage drug discovery. For pyrimidine-piperazine derivatives, calculating LE can help prioritize smaller, more efficient fragments for further development. rgdscience.com

Lipophilic Efficiency (LipE or LLE) combines potency and lipophilicity (often measured as logP or logD) into a single parameter. researchgate.netcore.ac.uk It is defined as pIC50 (or pKi) minus logP. High LipE values are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can often lead to poor pharmacokinetic properties and toxicity. nih.govcore.ac.uk During the optimization of piperazinyl-pyrimidine analogues, monitoring LipE helps ensure that increases in potency are not achieved at the expense of adding excessive greasy functionality. nih.gov

Pharmacophore Mapping is a computational method used to identify the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. science.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For a series of active this compound derivatives, a pharmacophore model can be generated based on the structures of the most potent compounds. researchgate.net This model serves as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. It also provides a valuable framework for understanding SAR and for designing new analogs with improved binding characteristics. researchgate.net

The table below summarizes key ligand efficiency metrics used in drug discovery.

Metric Formula Description Desirable Value
Ligand Efficiency (LE)ΔG / N (where N is the number of heavy atoms)Measures the binding energy per heavy atom. Favors smaller, more efficient binders.> 0.3
Lipophilic Efficiency (LipE or LLE)pIC50 - logPRelates potency to lipophilicity, rewarding potent and less lipophilic compounds.> 5
Ligand Efficiency Dependent Lipophilicity (LELP)logP / LEAssesses the lipophilicity cost of achieving binding efficiency.0 - 7.5
Values are general guidelines and can vary by target and project stage. rgdscience.comcore.ac.uk

Biological Evaluation and Molecular Target Profiling

In Vitro Pharmacological Characterization of 2-Chloro-4-(piperazin-1-yl)pyrimidine and its Derivatives

The in vitro evaluation of compounds derived from the this compound core has revealed a rich pharmacology, with many analogues exhibiting high affinity for a range of biological targets. These studies are crucial in elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of these molecules.

For instance, a series of arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives were synthesized and evaluated for their binding to serotonin receptors. nih.gov These efforts highlight the potential of the pyrimidine scaffold in developing drug candidates with good pharmacokinetic properties. nih.gov Research into 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines has shown that modifications to the aryl group and the alkyl chain can lead to high affinity for the 5-HT1A receptor. nih.gov One derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, exhibited a very high affinity for 5-HT1A sites with a Ki value of 0.6 nM. nih.gov

The affinity for these receptors is a key indicator of the potential therapeutic application of these compounds in conditions where serotonin signaling is dysregulated. The general structure of an arylpiperazine linked to a pyrimidine core allows for systematic modifications to explore and optimize receptor affinity and selectivity. mdpi.com

Table 1: Serotonin Receptor Binding Affinities of Representative Arylpiperazine Derivatives

Compound Target Receptor Binding Affinity (Ki, nM)
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A 0.6
1-Phenylpiperazine derivative with 5-methoxytetralin-1-yl ring 5-HT1A 0.50 (IC50)
1-(2-Pyrimidinyl)piperazine (Metabolite of Buspirone) 5-HT1A 414
1-(2-Pyrimidinyl)piperazine α2-adrenergic 7.3–40

This table is interactive. Click on the headers to sort the data.

In addition to receptor binding, derivatives of the 4-(piperazin-1-yl)pyrimidine scaffold have been investigated as enzyme inhibitors. A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as inhibitors of the Akt kinase, a key enzyme in cell signaling pathways. nih.gov Two compounds from this series, 5q and 5t , demonstrated significant inhibitory potency against Akt1 with IC50 values of 18.0 nM and 21.3 nM, respectively. nih.gov

These findings suggest that the 4-(piperazin-1-yl)pyrimidine core can be effectively utilized to design potent and selective enzyme inhibitors for therapeutic intervention in diseases such as cancer. nih.gov The selectivity of these compounds against other kinases is a critical aspect of their development profile to minimize off-target effects.

While specific data on the 5-HT1-like agonist activity of this compound on isolated rabbit saphenous vein preparations is not available in the reviewed literature, this type of assay is standard for characterizing the functional activity of compounds targeting serotonin receptors, particularly in the context of migraine research. Such assays measure the ability of a compound to induce contraction or relaxation of the blood vessel, which is mediated by 5-HT1-like receptors. The functional activity of arylpiperazine derivatives at various serotonin receptors has been confirmed in numerous studies, often revealing partial agonist or antagonist profiles. For example, 1-(2-Pyrimidinyl)piperazine, a metabolite of the anxiolytic drug buspirone, acts as a partial agonist at the 5-HT1A receptor. wikipedia.org

The arylpiperazine-pyrimidine scaffold has been explored for its potential to yield multi-target-directed ligands. This approach is particularly relevant for complex neurological disorders where modulating multiple targets simultaneously may offer enhanced therapeutic efficacy. For example, arylpiperazine-containing pyrimidine 4-carboxamide derivatives have been evaluated for their binding to both serotonin receptors (5-HT2A, 5-HT2C) and the serotonin transporter (SERT). nih.gov

In Vivo Efficacy and Proof-of-Concept Studies in Preclinical Models

The therapeutic potential of compounds derived from this compound is further investigated in preclinical animal models that mimic human diseases. These studies provide crucial information on the efficacy and proof-of-concept for specific therapeutic indications.

Given the interaction of arylpiperazine-pyrimidine derivatives with serotonin receptors that are implicated in the pathophysiology of migraine, these compounds are of interest for this and other headache conditions. While direct in vivo data for this compound in migraine models was not found, related compounds have been assessed in models of other neurological disorders. For example, arylpiperazine-containing pyrimidine 4-carboxamide derivatives have shown antidepressant activity in the forced swimming test (FST) animal model. nih.gov The piperazine (B1678402) and pyrimidine moieties are found in numerous drugs with diverse pharmacological activities, including antidepressant, anticonvulsant, and antipsychotic effects. researchgate.net The broad applicability of this chemical class in neurological disorders underscores the potential for developing novel treatments for conditions like migraine, pending further investigation in relevant animal models.

Assessment of Therapeutic Potential in Additional Disease Areas

While the core therapeutic applications of pyrimidine derivatives are widely recognized, research into this compound and its related analogues suggests a broader therapeutic potential across various disease areas.

Anticancer Activity: Derivatives of 2-amino-4-chloro-pyrimidine have demonstrated notable anticancer properties. For instance, a derivative featuring a bromophenyl piperazine moiety at the 4-position of the pyrimidine ring exhibited the highest anticancer activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively. Another derivative with a 4-methyl piperazine moiety also showed activity against these cell lines, albeit at higher concentrations researchgate.net. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis. For example, a novel piperazine compound was found to inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K-AKT, Src family kinases, and BCR-ABL nih.gov.

Antiviral Activity: The antiviral potential of pyrimidine derivatives has also been explored. A study on 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues identified them as potent inhibitors of the Chikungunya virus (CHIKV) in vitro nih.govresearchgate.net. The lead compound in this study, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, showed an EC50 of 8.68 μM. An optimized version of this compound displayed an improved EC50 value of 3.95 μM and a better cytotoxicity profile, highlighting the potential for developing effective antiviral drugs based on this scaffold nih.govresearchgate.net.

Neurodegenerative Diseases: Pyrimidine analogues are also being investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. Certain 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) have been shown to inhibit MARK4 activity, a target implicated in Alzheimer's, at micromolar concentrations by targeting the ATP-binding pocket nih.gov. Furthermore, some piperazinyl pyrimidines act as γ-secretase modulators, which could be beneficial in the treatment of Alzheimer's disease researchgate.net.

Anti-inflammatory Properties: The anti-inflammatory effects of pyrimidine derivatives are linked to their ability to inhibit key inflammatory mediators. Research has shown that these compounds can suppress the expression and activity of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others nih.gov. This suggests a potential role for this compound and related compounds in treating inflammatory conditions.

Elucidation of Molecular Mechanisms of Action and Downstream Signaling Pathways

Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and its effects on cellular signaling.

Ligand-Receptor Interaction Dynamics and Conformational Changes

Computational docking studies are instrumental in predicting the binding modes of small molecules to their protein targets. For derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, molecular docking has revealed favorable interactions within the binding pockets of their target proteins, suggesting their potential as lead compounds for rational drug design researchgate.netnih.gov. These studies help in understanding the key interactions that govern the potency and selectivity of these compounds.

Intracellular Signaling Cascade Modulation and Proteomic Investigations

The piperazine-pyrimidine scaffold is known to modulate various intracellular signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Purine and pyrimidine derivatives are known to be inhibitors of this pathway nih.gov. A novel piperazine compound has been shown to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT pathway nih.gov.

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is another key transcription factor involved in cancer progression. Piperazine-linked pyrimidines have been developed as inhibitors of NF-κB. Docking studies have shown that the pyrimidine ring of these compounds can bind to the p65 subunit of NF-κB, thereby inhibiting its activity in breast cancer cells nih.gov.

JAK-STAT Pathway: The JAK-STAT pathway is crucial for signaling from cytokines and growth factors. Dysregulation of this pathway is implicated in various hematological malignancies. While direct evidence for this compound is lacking, the general class of pyrimidine derivatives is being explored for JAK kinase inhibition researchgate.net.

Identification of Biological Pathways Affected by Compound Activity

The biological activity of this compound and its analogues ultimately impacts broader cellular processes, primarily through the induction of apoptosis and regulation of the cell cycle.

Apoptosis Induction: A significant mechanism of action for many pyrimidine-based anticancer agents is the induction of apoptosis. A novel piperazine derivative has been shown to induce caspase-dependent apoptosis nih.gov. Another study on a ciprofloxacin derivative containing a piperazine moiety demonstrated apoptosis induction in leukemia cells through the downregulation of anti-apoptotic proteins like Survivin and Bcl-2, and the upregulation of pro-apoptotic proteins and caspases . The mechanism often involves the intrinsic mitochondrial pathway.

Cell Cycle Regulation: Pyrimidine biosynthesis itself is tightly regulated in a cell cycle-dependent manner, with an upregulation during the S phase to meet the demands of DNA synthesis researchgate.netnih.govnih.gov. Some pyrimidine derivatives can exert their anticancer effects by inducing cell cycle arrest. For example, a novel ALK inhibitor with a pyrimidine core was found to induce G1 phase cell cycle arrest in a dose-dependent manner, which subsequently led to apoptosis nih.gov. Another study on a thieno[2,3-b]pyrazine derivative with a piperazine moiety showed induction of G2/M arrest in colon cancer cells.

Metabolic Pathways: Metabolomic studies have shown that targeting pyrimidine metabolism can be an effective anticancer strategy. For instance, the compound AICAr induces apoptosis in multiple myeloma cells by inhibiting UMP synthetase, leading to pyrimidine starvation. This highlights the critical role of pyrimidine metabolism in cell survival and the potential for its therapeutic targeting.

Computational Chemistry, Theoretical Modeling, and Cheminformatics

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives incorporating the 2-chloro-4-(piperazin-1-yl)pyrimidine scaffold, docking studies are instrumental in elucidating binding modes and affinities within the active sites of various protein targets.

Research on related pyrimidine (B1678525) derivatives has demonstrated the utility of this approach. For instance, molecular docking studies on a series of novel ciprofloxacin-pyrimidine hybrids, which include a piperazinyl linker, were conducted against the DNA gyrase enzyme. The results confirmed that these compounds could form stable complexes within the enzyme's active site, similar to the binding pattern of the parent drug, ciprofloxacin nih.gov. Similarly, docking studies of quinazolinone derivatives bearing a related chloroacetylpiperazine moiety have shown good docking scores, suggesting their potential in rational drug design for anticancer agents nih.govresearchgate.net. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in the study of N-4 piperazinyl ciprofloxacin derivatives, docking simulations identified specific amino acid residues in the DNA gyrase active site that are crucial for binding nih.gov.

Table 1: Representative Molecular Docking Studies of Pyrimidine Derivatives
Derivative ClassProtein TargetKey FindingsReference
Ciprofloxacin-pyrimidine hybridsDNA gyrase (PDB: 2XCT)Formation of a stable complex with the target enzyme, confirming binding mode. nih.gov
Quinazolinone-piperazine derivativesNot SpecifiedCompounds displayed good docking scores, indicating potential for anticancer drug design. nih.govresearchgate.net
2-anilino-4-(benzimidazol-1-yl)pyrimidineCDK9 and CDK12Simulation explored the ability of compounds to adopt common binding patterns of inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time nih.govnih.gov. These simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for exploring the conformational landscape of the ligand itself. An MD simulation can validate the docking results by demonstrating that the ligand remains stably bound within the active site throughout the simulation period, which can range from nanoseconds to microseconds nih.govmdpi.com.

For scaffolds containing a piperazine (B1678402) ring, conformational analysis is particularly important. Studies on 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain derivatives nih.gov. This conformational preference can significantly influence how the molecule orients itself within a binding pocket nih.gov. MD simulations of pyrazolo[3,4-d]pyrimidinone and indazol-pyrimidine derivatives have been used to evaluate their binding affinity and structural stability with their respective protein targets mdpi.commdpi.com. Key metrics from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed to determine the stability of the complex. A stable RMSD plot over time suggests that the complex has reached equilibrium and remains intact mdpi.com.

Table 2: Application of Molecular Dynamics Simulations in Related Compounds
Compound ClassSimulation FocusKey Parameters/FindingsReference
Putative CTX-M-15 inhibitorProtein-ligand complex stability102.25 ns simulation; complex reached equilibrium around 26 ns and remained stable. mdpi.com
Indazol-pyrimidine hybridsBinding affinity and structural stabilityMD simulation confirmed the stability of the compound within the c-Kit tyrosine kinase binding site. mdpi.com
1-(4-chlorobenzhydryl) piperazine derivativesProtein-ligand interactionMD simulations were performed to support docking analysis. researchgate.net
PPARγ with RosiglitazoneSystem stabilityTriplicate simulations for 250 ns each showed system stability. nih.gov

De Novo Drug Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

The this compound core is an attractive scaffold for virtual screening and de novo drug design due to its synthetic tractability and its presence in numerous bioactive molecules. Virtual screening involves searching large compound libraries in silico to identify molecules that are likely to bind to a drug target. The pyrimidine scaffold has been successfully used in such campaigns.

For example, a collaborative virtual screening identified a 2-arylpyrimidine as a potential starting point for anti-kinetoplastid agents nih.govacs.org. This initial hit was subsequently optimized, leading to more potent compounds nih.govacs.org. These large-scale screening efforts can rapidly expand the structure-activity relationship (SAR) for a given chemotype nih.gov. High-throughput virtual screening of millions of compounds has been employed to identify novel inhibitors for various enzymes, demonstrating the power of this approach to find new chemical entities for further development mdpi.com. The 2-anilinopyrimidine scaffold, a close relative, is a common feature in many protein kinase inhibitors, and its substitution at the 4-position is critical for modulating selectivity nih.gov.

Table 3: Virtual Screening Campaigns Involving Pyrimidine-like Scaffolds
Screening ApproachScaffold/Hit ClassObjective/TargetOutcomeReference
Collaborative Virtual Screening2-ArylpyrimidineAnti-kinetoplastid agents (T. cruzi)Identified a hit that led to a more potent 2-arylquinazoline series. nih.govacs.org
High-Throughput Virtual ScreeningVarious small moleculesInhibitor of bacterial CTX-M-15 enzymeIdentified a promising triazino[5,6-b]indole-based hit from a library of 5 million compounds. mdpi.com
Ligand-based Virtual ScreeningImidazo[1,2-a]pyridineAnti-leishmanial agentsRapidly expanded the hit chemotype and improved antiparasitic activity. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are valuable for predicting a range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

Studies on related chloro-pyrimidine compounds, such as 2-chloro-5-methylpyrimidine, have utilized DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to determine optimized geometries, vibrational assignments, and molecular characteristics figshare.comresearchgate.net. Such analyses also include the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules figshare.com. For other complex heterocyclic systems, DFT has been used to compare computationally derived molecular structures with experimentally determined structures from X-ray crystallography, often showing good correlation scienceopen.com. These computational methods provide a deeper understanding of the intrinsic electronic properties that govern the reactivity and interaction potential of the this compound scaffold .

Table 4: DFT Calculation Results for Related Pyrimidine Compounds
CompoundMethodCalculated PropertyFindingReference
(E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenolB3LYP/6–311G(d,p)HOMO-LUMO gapThe HOMO–LUMO gap was found to be 0.13061 a.u. scienceopen.com
2-chloro-5-methylpyrimidineB3LYP/6-311++G(d,p)Vibrational frequenciesObserved and calculated frequencies agreed with an RMS error of 10.03 cm⁻¹. figshare.comresearchgate.net
Alpidem (Imidazopyridine derivative)DFTStructural and electronic propertiesProvided reliable data consistent with other in silico methods. nih.gov
4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-oneB3LYP/6-311++G(d,p)Global reactivity descriptorsNo significant change was observed in the energy gap (∆E) in different solvents.

In Silico Predictive Models for Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET methodologies)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify candidates with favorable drug-like properties early in the process. Various computational models and online platforms, such as SwissADME and pkCSM, are used to predict these pharmacokinetic profiles mdpi.comnih.gov.

For series of pyrimidine and piperazine derivatives, ADMET properties are frequently evaluated. Studies have shown that pyrimidine-based compounds can be designed to have physicochemical properties within acceptable ranges for good oral bioavailability, such as appropriate partition coefficients (logP) researchgate.net. In silico analyses of piperazine derivatives have been used to evaluate adherence to key drug-likeness criteria like Lipinski's Rule of Five, with many compounds showing high potential for absorption mdpi.com. These predictive models assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes mdpi.com. For many novel series of pyrimidine-based compounds, in silico ADMET results have indicated favorable drug-like properties, supporting their further development as potential therapeutic agents nih.gov.

Table 5: Predicted In Silico ADMET Properties for Pyrimidine/Piperazine Derivatives
Compound ClassPrediction Tool/MethodKey Predicted PropertiesGeneral OutcomeReference
Designed PyrimidinesNot SpecifiedPartition coefficient (logP)Values were found to be good (1-3), essential for absorption and distribution. researchgate.net
Piperazine derivativesSwissADMELipinski, Veber, Egan rulesSeveral compounds exhibited high absorption potential and good oral bioavailability. mdpi.com
Sulfonamide-pyridine derivativespkCSM, Pre-ADMETAbsorption, metabolism, toxicityPotent derivatives showed acceptable predicted ADME and toxicity profiles. nih.gov
Benzimidazole derivativesSwissADME, ProTOX IIBlood-brain barrier crossing, GI absorption, toxicityBioavailability and toxicity were determined for the new compounds. mdpi.com

Advanced Analytical Methodologies for Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The definitive identification of novel derivatives stemming from 2-Chloro-4-(piperazin-1-yl)pyrimidine relies heavily on high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the precise molecular architecture of these compounds. researchgate.netaun.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are primary techniques for determining the molecular structure. ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a derivative of this compound, characteristic signals would be expected for the pyrimidine (B1678525) ring protons, the piperazine (B1678402) ring protons, and any protons on substituent groups. For instance, the protons on the pyrimidine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. nih.govnih.gov ¹³C NMR spectroscopy complements this by providing information on the carbon framework of the molecule. aun.edu.egnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov Specific vibrational frequencies in the IR spectrum correspond to particular bonds. For derivatives of this compound, characteristic absorption bands would confirm the presence of C-Cl, C-N, C=N, C=C, and C-H bonds, providing crucial evidence for the successful synthesis of the target structure. aun.edu.egnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This technique can confirm the molecular formula of a novel derivative, which is a critical piece of data in its structural characterization. amazonaws.com

Below is a representative table of spectroscopic data for a hypothetical derivative.

TechniqueObserved DataInterpretation
¹H NMR δ 8.38 (d, 2H), 6.65 (t, 1H), 3.78 (m, 4H), 3.60 (m, 4H)Protons on pyrimidine and piperazine rings nih.gov
¹³C NMR δ 163.4, 162.7, 161.6, 158.4, 157.3, 110.8, 93.5, 43.3, 39.9Carbon atoms of the core pyrimidine and piperazine structure nih.gov
IR (cm⁻¹) 3112 (C-H aromatic), 2848 (C-H aliphatic), 1635 (C=N aromatic), 1583 (C=C aromatic)Presence of key functional groups nih.gov
HRMS (m/z) Calculated for C₈H₁₁ClN₄: 198.0723; Found: 198.0725Confirms the elemental composition of the parent compound

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic techniques are vital for separating components of a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of derivatives of this compound. amazonaws.com A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. Different components of the mixture travel at different rates, allowing for their separation. By comparing the chromatogram of a sample to that of a known standard, the purity can be accurately quantified. researchgate.net The main objective is to develop a method where the level of unknown impurities is below 0.1% and known impurities are below 0.15%, in line with regulatory guidelines. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry. researchgate.neteuropeanpharmaceuticalreview.com As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This allows for the identification of not only the main product but also any impurities or by-products formed during a reaction. europeanpharmaceuticalreview.com This makes LC-MS an incredibly powerful tool for reaction monitoring, enabling chemists to optimize reaction conditions to maximize yield and minimize impurity formation. amazonaws.com

A typical data table from an HPLC analysis for purity assessment is shown below.

Compound IDRetention Time (min)Peak Area (%)Purity (%)
Derivative A7.0898.598.5
Impurity 15.210.8-
Impurity 26.450.7-

Isotopic Labeling Strategies for Mechanistic Research and Metabolic Fate Studies

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium). This technique is invaluable for tracing the path of molecules through chemical reactions or biological systems. chemrxiv.orgchemrxiv.org

Mechanistic Research: By strategically placing an isotopic label on a derivative of this compound, researchers can follow the labeled atom through a chemical transformation. mdpi.com Analysis of the products using techniques like NMR or mass spectrometry can reveal which bonds are broken and formed, providing deep insight into the reaction mechanism. umich.edu For example, using isotopically labeled urea (B33335) as a starting material can help elucidate the formation of the pyrimidine ring in related syntheses. researchgate.net

Metabolic Fate Studies: When studying how a compound is processed in a biological system (its metabolic fate), isotopic labeling is crucial. A labeled version of the compound can be administered, and its metabolites can be traced and identified in various biological samples. This is a fundamental aspect of drug development. researchgate.net Stable-isotope labeling, for instance with deuterium, can be used in conjunction with mass spectrometry for the quantitative analysis of metabolites. nih.gov A variety of pyrimidine deoxynucleoside oxidation damage products, enriched with stable isotopes, have been synthesized and characterized for such studies. nih.gov

The table below outlines potential isotopic labeling strategies.

IsotopePosition of LabelApplicationAnalytical Method
¹³C Pyrimidine Ring (e.g., C2, C4, C6)Elucidating reaction mechanisms involving the pyrimidine core¹³C NMR, Mass Spectrometry
¹⁵N Pyrimidine or Piperazine RingStudying pathways of ring formation or degradation nih.gov¹⁵N NMR, Mass Spectrometry
²H (D) Piperazine Ring or SubstituentsInvestigating kinetic isotope effects; metabolic fate studies nih.govMass Spectrometry, ¹H NMR
¹⁴C Any positionTraditionally used in metabolic studies to trace distributionScintillation Counting, Autoradiography

Crystallographic Analysis (X-ray Diffraction) for Solid-State Characterization of Derivatives

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of a molecule in its solid state. mdpi.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

This analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. researchgate.net Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-stacking. mdpi.comnih.gov This information is critical for understanding the physical properties of the solid material, such as its melting point and solubility. The structure of various pyrimidine and piperazine derivatives has been successfully characterized using this method. mdpi.comresearchgate.netnih.govresearchgate.net For instance, the analysis of salts of 4-(pyrimidin-2-yl)piperazin-1-ium revealed that the piperazine ring adopts a chair conformation. nih.gov

A summary of typical data obtained from an X-ray crystallographic analysis is presented in the table below.

ParameterExample Data for a Derivative CrystalSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell mdpi.com
Space Group P2₁/cDefines the symmetry elements within the crystal mdpi.com
Unit Cell Dimensions a = 12.55 Å, b = 11.20 Å, c = 14.10 ÅDimensions of the repeating unit of the crystal lattice researchgate.net
Bond Lengths (Å) C-Cl: 1.74, C-N (pyrimidine): 1.37, C-N (piperazine): 1.46Provides exact distances between atoms
**Bond Angles (°) **N-C-N (pyrimidine): 125°, C-N-C (piperazine): 110°Determines the geometry around each atom
Hydrogen Bonds N-H···Cl interactions observedIdentifies key intermolecular forces stabilizing the crystal structure nih.gov

Future Research Directions and Translational Outlook

Exploration of Emerging Therapeutic Applications and Biological Targets

The inherent chemical properties of the pyrimidine-piperazine motif, particularly its ability to form hydrogen bonds and engage in various molecular interactions, make it a privileged scaffold for targeting a wide array of biological molecules. researchgate.netmdpi.com While its role in anticancer and central nervous system (CNS) therapies is well-documented, future research is expanding into new and challenging therapeutic arenas.

Emerging applications are being investigated in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases, particularly those caused by drug-resistant pathogens. nih.govgsconlinepress.com Researchers are exploring the development of pyrimidine-piperazine derivatives as selective inhibitors for novel biological targets implicated in these conditions. The focus is shifting from broad-spectrum activity to highly specific interactions to improve efficacy and create a wider safety window.

Key areas of exploration for new biological targets include:

Kinesin Superfamily Proteins (KIFs): KIF18A, a mitotic kinesin overexpressed in many cancers, has emerged as a viable target. Inhibition of KIF18A can induce mitotic cell arrest, a vulnerability in cancer cells. nih.gov

Receptor Tyrosine Kinases (RTKs): Beyond established targets like EGFR, research is focused on developing inhibitors for RTKs involved in resistance mechanisms and tumor metastasis. nih.gov

G Protein-Coupled Receptors (GPCRs): Derivatives are being designed as antagonists or inverse agonists for specific adenosine (B11128) receptors, such as the A2A receptor, which is a promising target for treating Parkinson's and Alzheimer's diseases. nih.gov

Enzymes in Metabolic Pathways: Targeting enzymes crucial for the survival of pathogens or the progression of metabolic diseases is another promising avenue. For instance, derivatives are being studied for their inhibitory activity against monoamine oxidase (MAO), relevant for treating depression. nih.gov

Emerging Biological Target ClassSpecific ExamplePotential Therapeutic ApplicationRationale for Exploration
Motor ProteinsKIF18AOncology (Breast, Pancreatic, Ovarian Cancers)Overexpressed in various cancers; inhibition leads to mitotic arrest. nih.gov
G Protein-Coupled ReceptorsAdenosine A2A ReceptorNeurodegenerative Diseases (Parkinson's, Alzheimer's)A2A antagonists show promise in treating neurodegenerative disorders. nih.gov
EnzymesMonoamine Oxidase (MAO-A/B)Neurological Disorders (Depression)MAO inhibitors are an established class of antidepressants; new scaffolds offer potential for improved selectivity. nih.gov
Bacterial EnzymesDNA Gyrase / Topoisomerase IVInfectious DiseasesDevelopment of novel agents to combat multidrug-resistant bacterial strains. researchgate.net

Development of Advanced Delivery Systems and Targeted Therapies

A significant hurdle in translating potent molecules into effective drugs is achieving optimal pharmacokinetic and pharmacodynamic profiles. Future research will increasingly focus on sophisticated drug delivery systems to enhance the therapeutic index of pyrimidine-piperazine based compounds. These systems aim to improve solubility, increase bioavailability, and enable targeted delivery to specific tissues or cells, thereby minimizing systemic exposure.

Advanced delivery strategies being explored include:

Nanoparticle-based Carriers: Encapsulating pyrimidine-piperazine derivatives in liposomes, polymeric nanoparticles, or micelles can protect the drug from premature degradation, improve circulation time, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): For oncology applications, potent pyrimidine-piperazine based cytotoxic agents can be conjugated to monoclonal antibodies that specifically recognize antigens on the surface of cancer cells. This approach allows for the direct delivery of the therapeutic agent to the tumor site, sparing healthy tissues.

Prodrug Strategies: Modifying the core structure to create prodrugs that are activated only under specific physiological conditions (e.g., the low pH of a tumor microenvironment or in the presence of specific enzymes) is another avenue to enhance tissue selectivity and reduce off-target effects.

These targeted therapies are essential for maximizing the potential of highly potent compounds that might otherwise be unsuitable for clinical development due to systemic toxicity.

Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrimidine-piperazine based therapeutics. mdpi.comnih.gov These computational tools can analyze vast and complex datasets, significantly reducing the time and cost associated with traditional drug discovery pipelines. premierscience.comnih.gov

The application of AI/ML in this context includes:

High-Throughput Virtual Screening: AI algorithms can screen billions of virtual compounds based on the pyrimidine-piperazine scaffold to identify those with the highest probability of binding to a specific biological target. premierscience.com

Predictive Modeling: Machine learning models are trained on existing data to predict the physicochemical properties, biological activity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of novel derivatives. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties tailored to a specific therapeutic profile. nih.gov These models can explore a vast chemical space to propose novel pyrimidine-piperazine structures that medicinal chemists may not have conceived.

Target Identification and Validation: By analyzing genomic, proteomic, and clinical data, AI can help identify and validate novel biological targets for which pyrimidine-piperazine derivatives could be developed. mdpi.com

AI/ML ApplicationDescriptionImpact on Drug Discovery
Virtual ScreeningRapidly screens massive digital libraries of compounds against a biological target.Reduces time and cost of hit identification. premierscience.com
ADME/Toxicity PredictionUses algorithms to forecast a molecule's pharmacokinetic and toxicity profiles. nih.govEnables early deselection of candidates with poor properties, reducing late-stage failures.
De Novo DesignGenerates novel molecular structures with desired therapeutic characteristics. nih.govAccelerates lead optimization and the creation of patentable new chemical entities.
Drug RepurposingIdentifies potential new uses for existing drugs by analyzing biological data. mdpi.comProvides a faster, lower-cost pathway to new therapeutic approvals.

Challenges and Opportunities in the Clinical Translation of Pyrimidine-Piperazine Based Therapeutics

Despite the immense potential of this scaffold, the path to clinical approval is fraught with challenges. A primary hurdle is the emergence of drug resistance, particularly in oncology and infectious diseases, where target mutations can render a previously effective drug useless. nih.gov Furthermore, achieving the desired selectivity to minimize off-target effects remains a significant challenge for certain target classes, such as kinases, which share structural similarities.

However, these challenges are matched by significant opportunities. The chemical tractability of the 2-chloro-4-(piperazin-1-yl)pyrimidine core is a major advantage, allowing for iterative cycles of medicinal chemistry optimization to overcome issues like poor solubility, metabolic instability, or off-target activity. mdpi.com The development of covalent inhibitors, which form a permanent bond with their target, is a promising strategy to achieve durable efficacy and overcome certain types of resistance.

The rise of personalized medicine presents a substantial opportunity. By identifying predictive biomarkers, clinicians can select patient populations most likely to respond to a specific pyrimidine-piperazine based therapeutic, thereby increasing the probability of success in clinical trials. The continued synergy between computational chemistry, AI, and traditional medicinal chemistry will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold, paving the way for a new generation of targeted and effective medicines. mdpi.com

Q & A

Q. What are the key synthetic pathways for 2-Chloro-4-(piperazin-1-yl)pyrimidine, and what optimization strategies are critical for improving yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 2-position of the pyrimidine ring reacts with piperazine. Optimization strategies include:
  • Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance reaction rate and side-product formation .
  • Base Selection : Triethylamine (TEA) or DIPEA is used to scavenge HCl, improving reaction efficiency .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures enhances purity .
    Critical Note : Substituent steric effects on the pyrimidine ring can influence reaction kinetics; monitoring via TLC or HPLC is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing piperazine substitution at C4 vs. C2). Aromatic protons appear as distinct doublets (δ 8.0–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 225.08) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine and piperazine rings influence the compound's biological activity, particularly in kinase inhibition?

  • Methodological Answer :
  • Pyrimidine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C5) enhances electrophilicity, improving binding to kinase ATP pockets. For example, trifluoromethyl analogs show 10-fold higher PI3Kα inhibition (IC₅₀ = 3 nM vs. 30 nM for parent compound) .
  • Piperazine Functionalization : N-alkylation (e.g., methyl or ethyl groups) alters pharmacokinetics by modulating logP values. Hydrophilic substituents improve solubility but may reduce membrane permeability .
    Data Contradiction Analysis : Conflicting bioactivity data across assays (e.g., cell-free vs. cellular IC₅₀) may arise from off-target effects. Counter-screening against kinase panels (e.g., Eurofins KinaseProfiler) is advised .

Q. What computational approaches are recommended for predicting the binding affinity of this compound derivatives with target proteins like PI3K?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PI3Kα (PDB: 4LZP). Focus on hydrogen bonding with Val851 and hydrophobic contacts with Trp780 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories. Metrics include RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
  • Free Energy Perturbation (FEP) : Predict relative binding free energies for substituent optimization (e.g., -Cl vs. -F at C2) .

Q. How can researchers resolve contradictory findings regarding the compound's pharmacokinetic properties across different in vitro and in vivo models?

  • Methodological Answer :
  • Comparative Assays : Parallel testing in hepatocyte microsomes (human vs. rodent) identifies species-specific metabolism. For example, CYP3A4-mediated oxidation may dominate in humans but not mice .
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling : Tools like GastroPlus integrate solubility, permeability, and tissue distribution data to reconcile in vitro-in vivo discrepancies .
  • Prodrug Strategies : If poor oral bioavailability is observed (<10%), masking the piperazine amine as a tert-butyl carbamate improves absorption (e.g., AUC increase from 50 to 300 ng·h/mL) .

Key Recommendations

  • Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + X-ray) to confirm regiochemistry.
  • Data Interpretation : Cross-validate kinase inhibition data with CRISPR knockouts to rule off-target effects.
  • Advanced Tools : Leverage cryo-EM for structural insights if crystallization fails .

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Feasible Synthetic Routes

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2-Chloro-4-(piperazin-1-yl)pyrimidine
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2-Chloro-4-(piperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.